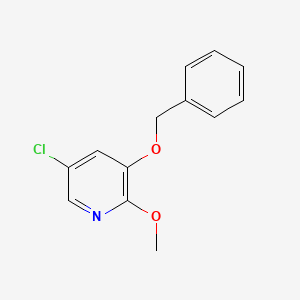

3-(Benzyloxy)-5-chloro-2-méthoxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Benzyloxy)-5-chloro-2-methoxypyridine, also known as 3-(Benzyloxy)-5-chloro-2-methoxypyridine, is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.694. The purity is usually 95%.

BenchChem offers high-quality 3-(Benzyloxy)-5-chloro-2-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-5-chloro-2-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de nouveaux composés à cristaux liquides

Ce composé a été utilisé dans la synthèse de nouveaux composés à cristaux liquides basés sur le groupe benzyloxy terminal . L'effet du groupe benzyloxy terminal sur les propriétés mésomorphes des matériaux à cristaux liquides développés à partir de la base de Schiff en forme de bâtonnet a été décrit .

Développement de dispositifs optiques et de capteurs de température/humidité

L'instrumentation à cristaux liquides (LC), qui comprend des dispositifs optiques et des capteurs de température/humidité, est l'une des applications de ce composé . Des outils pour les relations structure-activité sont devenus nécessaires pour concevoir de nouveaux matériaux afin d'obtenir les propriétés adéquates pour les applications de dispositifs .

Inhibition des transporteurs d'acides aminés excitateurs (EAAT)

L'une des principales applications de 3S-BOAA réside dans sa capacité à inhiber les transporteurs d'acides aminés excitateurs (EAAT). Les EAAT sont des protéines membranaires responsables de l'élimination du glutamate, le principal neurotransmetteur excitateur dans le cerveau, de la fente synaptique.

Neuroprotection

Amélioration cognitive

L'élévation contrôlée des niveaux de glutamate par 3S-BOAA pourrait améliorer la fonction cognitive et la mémoire chez les modèles animaux. Cependant, des recherches supplémentaires sont nécessaires pour déterminer son innocuité et son efficacité chez l'homme.

Synthèse d'agents de parfum et d'arômes

Mécanisme D'action

Target of Action

Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been found to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammation and cellular responses to cytokines and stress .

Mode of Action

Benzylic compounds are known for their enhanced reactivity due to the adjacent aromatic ring . This allows them to undergo various reactions such as free radical attack, SN1, SN2, and E1 reactions .

Biochemical Pathways

Similar compounds have been found to inhibit monoamine oxidase (mao), which plays a significant role in the metabolism of neurotransmitters .

Result of Action

Benzylic compounds are known to undergo various reactions due to their enhanced reactivity . These reactions can lead to various molecular and cellular changes depending on the specific targets and pathways involved.

Action Environment

The action, efficacy, and stability of 3-(Benzyloxy)-5-chloro-2-methoxypyridine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the reactivity of benzylic compounds . Furthermore, the presence of certain enzymes or proteins can influence the compound’s interaction with its targets .

Activité Biologique

3-(Benzyloxy)-5-chloro-2-methoxypyridine is an organic compound featuring a pyridine ring substituted with a benzyloxy group, a methoxy group, and a chlorine atom. Its molecular formula is C13H12ClNO2, indicating the presence of chlorine, nitrogen, and oxygen. The structural characteristics of this compound suggest significant potential for biological activity, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Pyridine Ring : A six-membered aromatic ring containing five carbon atoms and one nitrogen atom.

- Substituents :

- Benzyloxy Group : Contributes to the electron-donating properties.

- Methoxy Group : Also electron-donating, enhancing reactivity.

- Chlorine Atom : Positioned at the 5-position, influencing electrophilic substitution reactions.

These structural features facilitate various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions.

Biological Activity Overview

Research indicates that compounds related to 3-(Benzyloxy)-5-chloro-2-methoxypyridine exhibit diverse biological activities, particularly in the fields of oncology and neuropharmacology. The following sections summarize key findings from various studies.

Anticancer Activity

Studies have shown that pyridine derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance:

- Mechanism of Action : Similar compounds have been reported to interact with proteins or enzymes critical for cellular metabolism and proliferation. For example, some derivatives inhibit monoamine oxidase (MAO), which plays a role in neurotransmitter regulation and has implications in cancer therapy.

- Cell Lines Tested : Research on related compounds has demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and prostate (PC3) cancers .

Antimicrobial Activity

The antimicrobial potential of pyridine derivatives has also been explored:

- Screening Studies : Compounds structurally similar to 3-(Benzyloxy)-5-chloro-2-methoxypyridine have shown activity against bacterial strains such as Bacillus subtilis and Escherichia coli, indicating potential applications in treating infections .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities based on substituent modifications. The following table summarizes some related compounds:

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| 3-Bromo-5-chloro-2-methoxypyridine | 0.90 | Contains bromine instead of benzyloxy group |

| 3-Bromo-4-chloro-2-methoxypyridine | 0.86 | Different position of bromine |

| 4-Bromo-5-chloro-2-hydroxypyridine | 0.80 | Hydroxyl group instead of methoxy |

| 2-(Benzyloxy)-5-chloro-3-fluoropyridine | Similar | Fluorine substitution at position three |

This table illustrates how variations in substituents can lead to differing chemical properties and biological activities while maintaining a core structural framework.

Case Studies

-

Study on Anticancer Properties :

- A study investigated the effects of similar pyridine derivatives on cancer cell lines. The results indicated significant inhibition of cell growth in MCF-7 breast cancer cells when treated with specific derivatives.

- Antimicrobial Screening :

Propriétés

IUPAC Name |

5-chloro-2-methoxy-3-phenylmethoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-16-13-12(7-11(14)8-15-13)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXFFXZBNLBAOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682449 |

Source

|

| Record name | 3-(Benzyloxy)-5-chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-52-2 |

Source

|

| Record name | 3-(Benzyloxy)-5-chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.